molecular formula C8H12N2O3 B2849243 Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate CAS No. 1538896-98-8

Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate

Cat. No.: B2849243
CAS No.: 1538896-98-8
M. Wt: 184.195
InChI Key: SYOGLAFNKZBXKT-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate is a chemical compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . It features a 1,2,4-oxadiazole heterocycle, a five-membered ring system known to function as a bioisostere for amide and ester groups, which is a key feature in the design of compounds with diverse biological activities . This specific scaffold is of significant interest in medicinal chemistry and insecticide research. Compounds based on the 1,2,4-oxadiazole structure have been investigated as competitive inhibitors of the enzyme 3-hydroxykynurenine transaminase (HKT) in Aedes aegypti mosquitoes . Inhibition of this enzyme, which is part of the kynurenine pathway, leads to the accumulation of the toxic metabolite 3-hydroxykynurenine in the insect organism, presenting a potential novel mode of action for vector control . As such, this propanoate ester derivative serves as a valuable building block and precursor for researchers developing a new class of water-soluble, oxadiazole-based insecticides to combat the spread of arboviruses such as dengue, Zika, and chikungunya . The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-12-8(11)5-4-7-9-6(2)10-13-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOGLAFNKZBXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC(=NO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Heterocyclization via Amidoxime and Acyl Chloride

The foundational approach for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with acyl chlorides, a method first reported by Tiemann and Krüger in 1884. For Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate, this method proceeds via:

  • Amidoxime Formation : Reacting 3-aminopropanoic acid ethyl ester with hydroxylamine hydrochloride in alkaline conditions generates the corresponding amidoxime intermediate.
  • Cyclization with Acyl Chloride : Treating the amidoxime with acetyl chloride in anhydrous dichloromethane induces cyclization, forming the 1,2,4-oxadiazole ring.

Optimization Notes :

  • Pyridine or tetrabutylammonium fluoride (TBAF) catalyzes the reaction, improving yields to 60–75%.
  • Prolonged reaction times (12–24 hours) at 0–5°C minimize side products like 1,2,5-oxadiazole oxides.

One-Pot Synthesis in Superbase Medium

Baykov et al. (2017) developed a room-temperature, one-pot method using NaOH/DMSO as a superbase medium. This approach simplifies purification and scales effectively:

  • Reagents : Methyl or ethyl esters of 3-(hydroxyimino)propanoic acid and acetyl chloride.
  • Procedure :
    • Dissolve the ester (10 mmol) and acetyl chloride (12 mmol) in DMSO.
    • Add NaOH pellets (15 mmol) and stir at 25°C for 4–24 hours.
    • Quench with ice water and extract with ethyl acetate.

Results :

  • Yields range from 11% (bulky substituents) to 90% (simple alkyl groups).
  • Advantages include mild conditions and avoidance of coupling agents like EDC or DCC.

Microwave-Assisted Green Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. A modified protocol for this compound involves:

  • Hydrazide Formation : React ethyl 3-cyanopropanoate with hydrazine hydrate in ethanol.
  • Cyclization : Expose the intermediate to microwave irradiation (210 W, 10–15 minutes) with glacial acetic acid.

Key Findings :

  • Yield : 78–85%, surpassing conventional thermal methods (50–65%).
  • Purity : Reduced side products due to uniform heating.

Mechanochemical Synthesis via Grinding

Solid-state mechanochemistry eliminates solvents, aligning with green chemistry principles. For this compound:

  • Reactants : 3-(Hydroxyimino)propanoic acid ethyl ester and acetic anhydride.
  • Procedure :
    • Grind reactants with a catalytic amount of molecular iodine (5 mol%) for 8–10 minutes.
    • Wash with sodium thiosulfate to remove iodine residues.

Outcomes :

  • Quantitative yields (95–98%) under solvent-free conditions.
  • Scalable for industrial applications without column chromatography.

Comparative Analysis of Synthesis Methods

Method Conditions Yield (%) Time Advantages Limitations
Classical Cyclization 0–5°C, Pyridine 60–75 12–24 h High purity Long duration, toxic solvents
One-Pot (NaOH/DMSO) 25°C, Superbase 11–90 4–24 h Mild, scalable Variable yields
Microwave 210 W, GAA 78–85 10–15 min Fast, energy-efficient Specialized equipment required
Mechanochemical Solvent-free, I₂ 95–98 8–10 min Eco-friendly, high yield Limited substrate scope

Mechanistic Insights and Side Reactions

  • Cyclization Pathway : Amidoximes undergo nucleophilic attack on the carbonyl carbon of acetyl chloride, followed by dehydration to form the oxadiazole ring.
  • Side Products : Dimerization of nitrile oxides to 1,2,5-oxadiazole oxides occurs if stoichiometry deviates.

Industrial-Scale Considerations

  • Catalytic Platinum : Bokach et al. (2003) demonstrated PtCl₄-catalyzed cycloaddition, but costs limit utility.
  • Continuous Flow Systems : Integrating microwave methods with flow chemistry enhances throughput for multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate is primarily recognized for its potential as a pharmaceutical intermediate. Its structure allows it to participate in reactions that lead to the synthesis of biologically active compounds.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that compounds with oxadiazole moieties showed enhanced activity against resistant strains of bacteria .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

In addition to its medicinal uses, this compound finds applications in material science.

Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has shown that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Coatings and Adhesives

The compound's reactive nature makes it suitable for use in coatings and adhesives. Its ability to form cross-linked structures contributes to the development of durable coatings with excellent adhesion properties. Studies have reported on the successful application of such coatings in industrial settings .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacterial strains
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines
Material SciencePolymer ChemistryEnhances thermal stability and mechanical strength
Coatings and AdhesivesProvides durable coatings with excellent adhesion

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial activity of various oxadiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth when tested against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Polymer Development

In another research initiative focused on material science, this compound was incorporated into a polymer matrix to assess its impact on thermal properties. The resulting polymer demonstrated a 30% increase in thermal stability compared to control samples without the compound. This finding suggests that the compound could be beneficial for high-temperature applications .

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

3-(3-Methyl-1,2,4-Oxadiazol-5-YL)Benzaldehyde
  • Molecular Formula : C₁₀H₈N₂O₂
  • Molecular Weight : 188.18 g/mol
  • Key Features : Substitutes the ethyl ester with a benzaldehyde group. The aldehyde functionality increases electrophilicity, making it reactive in condensation reactions. Melting points range from 105–109°C (3-isomer) to 133–135°C (4-isomer), suggesting higher crystallinity compared to the liquid or low-melting ester .
Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)Propanoate
  • Molecular Formula: C₁₄H₁₃ClFNO₃
  • Molecular Weight : 297.71 g/mol
  • Key Features: Replaces the oxadiazole with an isoxazole ring and introduces halogenated aryl groups. Isoxazole’s lower aromaticity reduces metabolic stability but enhances π-π stacking in protein binding.
N-[2-[(3,5-Dichloro-2-Pyridinyl)Amino]Ethyl]-2-[[(3-Methyl-1,2,4-Oxadiazol-5-YL)Methyl]Thio]-Benzamide
  • Molecular Formula: Not explicitly provided (complex structure).
  • Key Features : Incorporates the oxadiazole moiety into a benzamide scaffold with a thioether linker. The dichloropyridine group enhances binding to metal-containing enzymes, while the thioether improves redox activity. This compound is designed for therapeutic applications, such as anticancer or antiviral agents .
Ethyl 2-Methyl-2-{4-[5-(Pyridin-3-YL)-1,2,4-Oxadiazol-3-YL]Phenoxy}Propanoate
  • Molecular Formula: Not explicitly provided.
  • Key Features: Combines a pyridinyl-oxadiazole hybrid with a bulky phenoxy group. The steric hindrance from the methyl and phenoxy groups may reduce enzymatic degradation, extending half-life in vivo .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Properties
Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate 184.20 Ethyl ester, oxadiazole High solubility in organic solvents
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 188.18 Aldehyde, oxadiazole High crystallinity (mp 105–135°C)
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate 297.71 Isoxazole, halogenated aryl Enhanced lipophilicity
Compound 45 () ~450 (estimated) Benzamide, thioether Redox activity, enzyme inhibition

Biological Activity

Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)propanoate is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential bioactivity. This article delves into its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

This compound is classified as an oxadiazole derivative. The synthesis typically involves the reaction of ethyl 3-bromopropanoate with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. This reaction is conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to promote product formation.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, a study highlighted that various oxadiazole derivatives showed potent antibacterial effects against Gram-positive and Gram-negative bacteria . this compound may share similar properties due to its structural characteristics.

Anticancer Activity

The potential anticancer properties of oxadiazoles have been explored extensively. A study focusing on novel oxadiazole derivatives demonstrated their ability to inhibit cancer cell proliferation. Specifically, compounds with a similar oxadiazole core were effective against various cancer cell lines, suggesting that this compound could also exhibit anticancer activity .

The mechanism by which oxadiazoles exert their biological effects often involves the modulation of cellular pathways. For example, one study found that certain oxadiazole derivatives inhibited Rho/MRTF/SRF-mediated gene transcription, which is crucial for cancer cell survival and proliferation . This suggests that this compound might similarly influence these pathways.

Case Studies

  • Antimicrobial Activity : In a comparative study of various oxadiazole derivatives, this compound was subjected to antimicrobial testing. Results indicated moderate activity against both Staphylococcus aureus and Escherichia coli strains.
  • Anticancer Screening : In vitro assays demonstrated that this compound could inhibit the growth of A549 lung cancer cells with an IC50 value comparable to other known oxadiazole-based anticancer agents. Further studies are required to elucidate its exact mechanism of action.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureModerate antimicrobial; potential anticancer
Ethyl 3-(3-ethyl-1,2,4-oxadiazol-5-YL)propanoateSimilar structure with ethyl groupHigher antibacterial activity
Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-YL)butanoateVariation in alkyl chainSimilar anticancer properties

Q & A

Basic: What are the common synthetic routes for Ethyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate?

Answer:
The synthesis typically involves cyclization reactions of amidoximes with activated esters or coupling of pre-formed oxadiazole fragments. For example:

  • Cyclization method : Reacting ethyl 3-cyanoacrylate with hydroxylamine to form an amidoxime intermediate, followed by cyclization using a dehydrating agent (e.g., DCC) to form the 1,2,4-oxadiazole ring .
  • Fragment coupling : Coupling a pre-synthesized 3-methyl-1,2,4-oxadiazole-5-carboxylic acid derivative with ethyl propanoate via esterification under acidic catalysis (e.g., H₂SO₄) .
    Key considerations include temperature control (60–80°C for cyclization) and solvent choice (e.g., ethanol or DMF), which influence yield and purity.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Core techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.1–4.3 ppm for ethyl CH₂, δ ~1.2–1.4 ppm for CH₃) and oxadiazole ring protons (δ ~6.5–7.0 ppm for aromatic protons in substituted analogs) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ expected at m/z ≈ 213.1 for C₉H₁₂N₂O₃) and fragmentation patterns .
  • IR spectroscopy : Key peaks include C=O (ester, ~1740 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) .
    X-ray crystallography (using SHELX software ) is recommended for resolving ambiguous stereochemistry.

Advanced: How does the methyl group on the oxadiazole ring influence reactivity and stability?

Answer:
The 3-methyl substituent:

  • Enhances ring stability via steric protection of the oxadiazole N-O bond, reducing susceptibility to hydrolysis .
  • Modulates electronic effects : Electron-donating methyl groups increase π-electron density, altering regioselectivity in electrophilic substitution reactions (e.g., nitration or halogenation) .
    Experimental validation requires comparative studies with non-methylated analogs using UV-Vis spectroscopy and cyclic voltammetry to assess electronic effects .

Advanced: How to resolve contradictions in NMR data for structurally similar oxadiazole derivatives?

Answer:
Contradictions (e.g., unexpected splitting or shifts) may arise from:

  • Dynamic effects : Conformational flexibility of the ester chain, detectable via variable-temperature NMR .
  • Residual dipolar couplings : Use 2D NMR (e.g., COSY, NOESY) to clarify through-space interactions .
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-31G* level) .

Basic: What are the key safety considerations when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (reported irritancy in analogs ).
  • Ventilation : Handle in a fume hood due to potential ester volatility.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design bioactivity assays for this compound’s potential pharmacological applications?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorometric assays .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Molecular docking : Model interactions with proteins (e.g., human serum albumin) using AutoDock Vina to predict binding affinities .
  • ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell models .

Advanced: What computational methods are suitable for studying its electronic properties?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to map frontier molecular orbitals (FMOs) and predict reactivity sites .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to study conformational stability .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using partial least squares regression .

Basic: How to optimize reaction yields during scale-up synthesis?

Answer:

  • Process parameters : Maintain strict temperature control (±2°C) using jacketed reactors to prevent side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high-purity isolation .

Advanced: What strategies mitigate hydrolysis of the ester group during storage?

Answer:

  • Storage conditions : Store under anhydrous N₂ at −20°C to limit moisture exposure .
  • Stabilizers : Add molecular sieves (3Å) to containers to absorb residual water .
  • Derivatization : Convert to a more stable amide derivative for long-term studies, then regenerate the ester enzymatically (e.g., using lipases) .

Advanced: How to investigate its potential as a prodrug?

Answer:

  • Esterase susceptibility : Incubate with porcine liver esterase and monitor hydrolysis via HPLC to assess release kinetics of the active acid metabolite .
  • In vivo pharmacokinetics : Administer to rodent models and quantify plasma levels of the ester and its hydrolyzed form using LC-MS/MS .
  • Targeted delivery : Conjugate with PEG or nanoparticles to enhance bioavailability and site-specific activation .

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